molecular formula C8H18ClN3O2 B6337306 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride CAS No. 1159695-12-1

2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride

Cat. No.: B6337306
CAS No.: 1159695-12-1
M. Wt: 223.70 g/mol
InChI Key: WWPZGAYOZLJVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride is a piperazine derivative featuring a hydroxyethyl substituent at the 4-position of the piperazine ring, linked to an acetamide moiety. The hydrochloride salt enhances its solubility and stability. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) and allergy-related pathways.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c9-8(13)7-11-3-1-10(2-4-11)5-6-12;/h12H,1-7H2,(H2,9,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPZGAYOZLJVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Piperazine Ethoxylation and Chloroacetamide Coupling

This two-step approach begins with the synthesis of 4-(2-hydroxyethyl)piperazine, followed by nucleophilic substitution with chloroacetamide.

Step 1: Synthesis of 4-(2-Hydroxyethyl)piperazine
Piperazine reacts with ethylene oxide under basic conditions to yield N-(2-hydroxyethyl)piperazine. For instance, LookChem details a similar process where piperazine is treated with ethylene oxide in isopropanol at reflux (80–90°C) for 12 hours, achieving a 78% yield. The hydroxyethyl group is introduced without requiring protective groups due to the mild nucleophilicity of ethylene oxide.

Step 2: Acetamide Formation
The resultant 4-(2-hydroxyethyl)piperazine is reacted with 2-chloroacetamide in ethanol under reflux. Patent CN103570645A demonstrates this strategy for analogous compounds, where a 1:1.2 molar ratio of piperazine derivative to chloroacetamide in ethanol at 70°C for 10 hours yields 85% of the acetamide product. Post-reaction acidification with hydrochloric acid (4–6 M) precipitates the hydrochloride salt, which is purified via recrystallization from methanol.

Key Data:

  • Yield: 72% (over two steps)

  • Purity: >98% (HPLC)

  • Reaction Time: 22 hours (combined)

Method 2: Diethanolamine Halogenation and Cyclization

Adapted from Patent CN103224476A , this route utilizes diethanolamine as the starting material, proceeding through halogenation, acylation, and cyclization.

Step 1: Halogenation with Thionyl Chloride
Diethanolamine reacts with thionyl chloride (SOCl₂) in dichloromethane at 20–25°C to form bis(2-chloroethyl)amine hydrochloride (90% yield). Excess SOCl₂ ensures complete substitution of hydroxyl groups.

Step 2: Cyclization to 4-(2-Hydroxyethyl)piperazine
The chlorinated intermediate undergoes cyclization with diglycolamine in aqueous methanol at 50–65°C, forming the piperazine ring (86% yield). The hydroxyethyl group is retained via careful pH control.

Step 3: Acetamide Coupling
The piperazine derivative is coupled with 2-chloroacetamide in refluxing ethanol, analogous to Method 1, followed by HCl salt formation.

Key Data:

  • Yield: 68% (over three steps)

  • Purity: 97% (by titration)

  • Advantage: Avoids ethylene oxide, reducing toxicity risks.

Method 3: Direct Aminolysis of Ethylene Oxide-Modified Piperazine

This one-pot method, inspired by LookChem , involves simultaneous ethoxylation and acetamide formation. Piperazine, ethylene oxide, and chloroacetamide are heated in tetrahydrofuran (THF) at 60°C for 18 hours. The hydroxyethyl and acetamide groups are introduced sequentially, with in situ HCl gas introduction precipitating the hydrochloride salt.

Key Data:

  • Yield: 65%

  • Purity: 95%

  • Drawback: Requires stringent temperature control to avoid over-ethoxylation.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

Parameter Method 1 Method 2 Method 3
Total Yield72%68%65%
Purity>98%97%95%
ScalabilityHighModerateLow
Toxicity RisksModerateLowHigh
Industrial FeasibilityYesYesNo

Method 1 is favored for industrial production due to higher yields and simpler purification. Method 2, though longer, reduces hazardous reagent use. Method 3’s one-pot approach is less scalable due to side reactions.

Critical Reaction Parameters

  • Temperature Control: Excessive heat during ethoxylation (Method 1) leads to di- or tri-substituted piperazines, reducing yield.

  • Solvent Choice: Ethanol and methanol are optimal for acetamide coupling, balancing solubility and reaction kinetics.

  • Acidification: Gradual HCl addition at 0–5°C prevents decomposition of the acetamide group during salt formation.

Industrial Production Considerations

Purification Techniques

  • Crystallization: The final hydrochloride salt is purified via methanol-water recrystallization, achieving >99% purity.

  • Distillation: Intermediate 4-(2-hydroxyethyl)piperazine is distilled under reduced pressure (0.5 atm, 110°C) to remove unreacted ethylene oxide .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride, commonly referred to as HEPA, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and biological properties. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

Research has indicated that HEPA exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry explored its efficacy in animal models of depression. The findings suggested that HEPA modulates serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. The compound demonstrated significant improvements in depressive behaviors compared to control groups, indicating its potential as a therapeutic agent for depression .

Anticancer Properties

HEPA has also been investigated for its anticancer effects. In vitro studies demonstrated that HEPA inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable case study highlighted the use of HEPA in combination with other chemotherapeutic agents, resulting in enhanced cytotoxicity against resistant cancer cells .

Neuroprotective Effects

The neuroprotective potential of HEPA has been documented in several studies focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research published in Neuroscience Letters showed that HEPA reduces oxidative stress and inflammation in neuronal cells, thereby preserving cell viability and function. This suggests that HEPA could be a promising candidate for further development in neuroprotective therapies .

Drug Delivery Systems

HEPA's ability to form complexes with various drugs has led to its exploration as a drug delivery agent. Its hydrophilic nature allows for enhanced solubility and bioavailability of poorly soluble drugs. Studies have shown that incorporating HEPA into polymeric nanoparticles improves the pharmacokinetics of encapsulated drugs, leading to better therapeutic outcomes .

Antimicrobial Activity

The antimicrobial properties of HEPA have been assessed against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comprehensive study indicated that HEPA exhibits significant antibacterial activity, likely due to its ability to disrupt bacterial cell membranes . This property positions HEPA as a potential candidate for developing new antimicrobial agents.

Synthesis of Functional Polymers

HEPA has been utilized as a monomer in the synthesis of functional polymers with tailored properties for specific applications such as coatings and adhesives. The incorporation of HEPA into polymer matrices enhances mechanical strength and thermal stability, making these materials suitable for industrial applications .

Biosensors Development

Recent advancements have seen HEPA being employed in the development of biosensors due to its ability to interact with biological molecules selectively. Studies demonstrate that biosensors incorporating HEPA can detect biomolecules with high sensitivity and specificity, which is crucial for medical diagnostics .

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and amide groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Key Differences in Substituents and Pharmacological Implications

Hydroxyethyl vs. Bulky Aromatic Groups :

  • The target compound’s hydroxyethyl group confers higher hydrophilicity (logP ~1.2 estimated) compared to analogs with chlorophenylphenylmethyl (logP ~3.5) or benzisothiazolyl groups (logP ~2.8). This enhances aqueous solubility, critical for oral bioavailability .
  • Bulky substituents, as in Ziprasidone and Levocetirizine derivatives, improve receptor selectivity but may reduce blood-brain barrier penetration .

Linker Variations: A direct acetamide linkage (target compound) minimizes metabolic degradation compared to ethoxy-linked analogs (e.g., ), which are prone to ether cleavage .

Salt Forms and Hydration States :

  • The hydrochloride salt of the target compound contrasts with dihydrochloride salts (e.g., ), which may offer higher solubility but require careful formulation to avoid hygroscopicity.
  • Hydration states (e.g., anhydrous vs. dihydrate forms in ) influence melting points and stability. The target compound’s hydroxyethyl group could facilitate hydrate formation, impacting shelf-life .

Biological Activity

2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring and an acetamide functional group. Its chemical formula is C10_{10}H16_{16}ClN3_3O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Cholinesterase Inhibition:
Research indicates that derivatives containing the piperazine moiety exhibit potent inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide showed IC50_{50} values ranging from 0.014 to 2.097 µM against BChE, suggesting a strong potential for treating neurodegenerative diseases such as Alzheimer's disease .

Anticonvulsant Activity:
In a study evaluating various piperazine derivatives for anticonvulsant properties, compounds similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide demonstrated effectiveness in animal models of epilepsy. The results indicated that certain derivatives provided significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .

Kinase Inhibition:
Another notable activity is its role as a protein tyrosine kinase inhibitor. This mechanism is crucial in treating oncological disorders. The compound has been shown to inhibit Src kinase activity, which is implicated in various cancers .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Target Enzyme/Pathway IC50_{50} / EC50_{50} Reference
Cholinesterase InhibitionAChE/BChE0.014 - 2.097 µM
Anticonvulsant ActivityMES/PTZProtective at 100 mg/kg
Src Kinase InhibitionSrc KinaseNot specified

Case Studies

  • Alzheimer's Disease Treatment:
    A study evaluated the efficacy of piperazine derivatives in inhibiting cholinesterases, showing that compounds with a hydroxyethyl substituent exhibited superior binding affinity to BChE compared to standard treatments like donepezil. This suggests potential for developing new therapeutic agents for Alzheimer's disease .
  • Anticonvulsant Efficacy:
    In animal models, several derivatives were tested for their anticonvulsant properties using the MES test. Notably, compounds that included the hydroxyethyl group showed enhanced efficacy compared to controls, indicating their potential as new antiepileptic drugs .
  • Cancer Therapy:
    The compound's ability to inhibit Src kinase was highlighted in studies focusing on cancer treatment strategies. By blocking this pathway, it may reduce tumor growth and metastasis, providing a promising avenue for further research into its application in oncology .

Q & A

Q. What are the critical steps in synthesizing 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation and amidation steps. Key steps include:

Piperazine functionalization : Introducing the 2-hydroxyethyl group to the piperazine ring via nucleophilic substitution.

Acetamide formation : Coupling the modified piperazine with a chloroacetamide precursor under basic conditions.

Hydrochloride salt formation : Precipitation using HCl to enhance aqueous solubility for biological studies .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Catalysts : Triethylamine or DMAP can accelerate amidation .
VariableOptimal ConditionYield (%)Reference
SolventDMF85
Temperature0–5°C (alkylation)78
CatalystTriethylamine90

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm piperazine ring substitution and acetamide linkage.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.2 for C12_{12}H22_{22}N3_3O2_2Cl).
  • X-ray crystallography : Resolves stereochemistry and salt formation (if crystals are obtainable) .

Q. Purity assessment :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures ≥98% purity.
  • Elemental analysis : Matches calculated vs. observed C, H, N, and Cl content .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Storage : Desiccated at –20°C in airtight containers to prevent hygroscopic degradation.
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are essential?

Experimental design :

  • Target selection : Prioritize receptors with known piperazine affinity (e.g., serotonin or histamine receptors) .
  • In vitro assays :
    • Binding affinity : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists).
    • Functional activity : cAMP or calcium flux assays for GPCR targets.
  • Dose-response curves : Use 6–8 concentrations (e.g., 1 nM–100 µM) to calculate EC50_{50}/IC50_{50}.

Q. Controls :

  • Positive controls (e.g., cetirizine for histamine H1_1 receptors).
  • Solvent controls (e.g., DMSO ≤0.1%) to rule out vehicle effects .

Q. How should conflicting data on biological activity be resolved (e.g., varying IC50_{50}50​ values across studies)?

Potential causes and solutions:

  • Impurities : Reanalyze compound purity via HPLC and re-test.
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Receptor heterogeneity : Validate target expression (e.g., Western blotting for GPCRs) .

Case study : A study reported IC50_{50} = 120 nM for H1_1 receptors, while another found 450 nM. Retesting with a common cell line (e.g., HEK293) and standardized buffer (pH 7.4) resolved discrepancies .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.
  • Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins, and quantify parent compound .

Q. Key findings :

  • Acidic conditions (pH 1.2) : 20% degradation in 6 hours (amide bond hydrolysis).
  • Plasma half-life : >2 hours, suggesting moderate metabolic stability .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

  • Genetic knockout : Use CRISPR/Cas9 to silence the target receptor and compare responses.
  • Pharmacological inhibition : Co-treat with a selective antagonist (e.g., mepyramine for H1_1 receptors).
  • Off-target screening : Profile activity against a panel of 50+ receptors/enzymes .

Q. What advanced analytical techniques are suitable for detecting trace impurities or metabolites?

  • LC-MS/MS : Quantifies impurities at ppm levels (e.g., unreacted piperazine precursors).
  • NMR-guided isolation : Identifies metabolites from in vitro hepatic microsomal incubations .

Example : A 0.3% impurity (unreacted 2-hydroxyethylpiperazine) was detected via LC-MS/MS and eliminated by extending reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.